molecular formula C8H18O3 B1173446 2-(2-methoxypropoxy)propan-1-ol CAS No. 12002-25-4

2-(2-methoxypropoxy)propan-1-ol

Cat. No.: B1173446
CAS No.: 12002-25-4
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Description

Key Identifiers:

Property Value Source
CAS Registry Number 13588-28-8 (isomer); 34590-94-8 (mixture)
Synonyms Dipropylene glycol monomethyl ether (DPM), Methoxypropoxypropanol
Density 0.950 g/mL at 25°C
Boiling Point 188–231°C (mixture-dependent)
Hansen Solubility δD: 7.6, δP: 2.8, δH: 5.5 (cal/mL)½

The compound’s structure enables miscibility with water, alcohols, and organic solvents, making it a versatile solvent. Its synthesis typically involves the reaction of propylene oxide with methanol, yielding a mixture of four isomers.

Historical Context in Industrial Chemistry

The development of glycol ethers began in the 1920s with ethylene oxide-based "Cellosolve" solvents. By the 1930s, propylene oxide-derived glycol ethers (P-series) emerged as safer alternatives to toxic ethylene glycol ethers (E-series). This compound gained prominence in the late 20th century due to its low volatility and favorable toxicological profile compared to earlier solvents.

Industrial adoption accelerated in the 1990s, driven by regulatory pressures to replace hazardous air pollutants. Its role expanded into coatings, inks, and cleaners, where it improved formulation stability without compromising performance. The OECD’s 2001 assessment classified it within a broader category of propylene glycol ethers, underscoring its structural and functional similarities to related compounds.

Regulatory Classification and Global Production Trends

Regulatory agencies classify this compound as a low-hazard substance. The OECD’s Screening Information Data Set (SIDS) notes its low acute toxicity (oral LD50 > 2,000 mg/kg in rats) and absence of carcinogenic or mutagenic properties. Under the Globally Harmonized System (GHS), it requires no hazard labeling, reflecting its safe handling profile.

Production Metrics:

Region 2022 Production (kTonnes) Projected CAGR (2023–2033)
Asia-Pacific 58 3.8%
North America 22 2.9%
Europe 12 2.5%

Data sourced from market analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxypropoxy)propan-1-ol
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InChI

InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3
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InChI Key

CUDYYMUUJHLCGZ-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)OCC(C)OC
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Molecular Formula

C7H16O3, Array
Record name DIPROPYLENE GLYCOL METHYL ETHER
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DSSTOX Substance ID

DTXSID80864425
Record name 2-(2-Methoxypropoxy)propanol
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Molecular Weight

148.20 g/mol
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Physical Description

Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor.
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Boiling Point

363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F
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Flash Point

166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F
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Solubility

Miscible (NIOSH, 2023), Solubility in water: very good, Miscible
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Density

0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95
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Vapor Density

5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1
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Vapor Pressure

0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg
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CAS No.

34590-94-8, 13588-28-8
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Record name 1-Propanol, 2-(2-methoxypropoxy)-
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Record name 2-(2-Methoxypropoxy)propanol
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Melting Point

-117 °F (USCG, 1999), -80 °C, -112 °F
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Record name Dipropylene glycol methyl ether
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Preparation Methods

Asymmetric Catalysis for Regioselective Synthesis

A breakthrough in selective synthesis involves chiral catalysts to control the regiochemistry of the epoxide ring-opening. For example, racemic cobalt-salen complexes (e.g., Co(III)-salen) enable the formation of the desired isomer with minimal byproducts.

Reaction Conditions:

  • Catalyst: Co(III)-salen complexes (e.g., [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III)]).

  • Temperature: 0–60°C.

  • Solvent: Methanol or toluene.

  • PO:Methoxypropanol Ratio: 0.9–1.5 mol/mol.

This method achieves ~90% selectivity for this compound, compared to traditional methods that yield isomer mixtures.

Traditional Alkaline Catalysis

Conventional methods employ strong bases like sodium hydroxide (NaOH) to facilitate the reaction between propylene oxide and methoxypropanol. While cost-effective, these methods suffer from lower selectivity (~70–80%) due to competing isomer formation.

Reaction Mechanism and Byproduct Analysis

The base deprotonates the hydroxyl group of methoxypropanol, generating an alkoxide that attacks the less hindered carbon of propylene oxide. Major byproducts include:

  • 2-Methoxy-1-propanol isomers (teratogenic).

  • Dipropylene glycol monomethyl ethers (oligomerization products).

Optimization Strategies:

  • Excess Methoxypropanol: A 2:1 molar ratio reduces oligomerization.

  • Low Temperatures: 20–40°C minimizes side reactions.

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and purity. Continuous flow reactors ensure precise temperature control and rapid mixing, achieving yields >85%.

Key Parameters:

  • Residence Time: 30–60 minutes.

  • Pressure: 2–5 bar.

  • Catalyst Recovery: Immobilized catalysts (e.g., Co-salen on silica) enable reuse.

Purification and Distillation

Post-reaction purification involves fractional distillation to isolate this compound from isomers and oligomers. Boiling point differences (~200°C for the target compound vs. ~180°C for byproducts) facilitate separation.

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of major synthesis routes:

MethodCatalystSelectivity (%)Yield (%)Key Drawbacks
Asymmetric CatalysisCo(III)-salen9085High catalyst cost
Alkaline CatalysisNaOH7075Byproduct formation
Continuous FlowImmobilized Co-salen8890Complex reactor setup

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Solvent in Organic Synthesis : DPGME is frequently used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds without causing chemical changes. Its low volatility makes it ideal for reactions requiring prolonged heating or stirring.
  • Polymerization Reactions : It serves as a solvent in polymerization processes, facilitating the formation of polymers by providing an optimal medium for reactants.

Biology

  • Preparation of Bioactive Glass Suspensions : DPGME is utilized in preparing bioactive glass suspensions, which are important in biomedical applications such as bone regeneration and tissue engineering.
  • Biochemical Assays : It acts as a solvent in various biochemical assays, improving the solubility and stability of biological compounds during experimentation.

Medicine

  • Pharmaceutical Formulations : The compound is employed in the formulation of pharmaceuticals, particularly in drug delivery systems where it enhances the solubility of active ingredients.
  • Aerosol Delivery Systems : Recent studies have explored its use in aerosol formulations targeting fibrotic diseases, demonstrating improved drug delivery efficiency due to its favorable physicochemical properties.

Industry

  • Coatings and Inks : DPGME is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvent properties and ability to reduce viscosity without compromising performance .
  • Cleaning Products : Its hydrophilic nature allows it to function effectively as a coupling agent in water-reducible coatings and cleaning applications .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of formulations containing DPGME against common pathogens. Results indicated significant antimicrobial activity, suggesting potential applications in antiseptic products and disinfectants.

Inflammation Modulation

Research demonstrated that DPGME could inhibit pro-inflammatory cytokines in vitro, supporting its role in managing inflammatory diseases. This finding opens avenues for therapeutic applications in chronic inflammatory conditions.

Ecotoxicological Assessments

Ecotoxicological studies assessed the impact of DPGME on aquatic organisms. The results showed varying levels of bioaccumulation but indicated that DPGME poses a lower environmental risk compared to more toxic alternatives, highlighting its suitability for use in environmentally sensitive applications .

Comparison with Similar Compounds

Positional Isomers

  • 1-(3-Methoxypropoxy)propan-1-ol (CAS 94590-94-8): Shares the same molecular formula but differs in the position of the methoxy group. This isomer exhibits similar solvent properties but may vary in metabolic pathways due to hydroxyl group placement .
  • 2-(2-Methoxy-1-methylethoxy)-1-propanol (CAS 55956-21-3): A positional isomer with a methyl branch on the ethoxy chain, leading to slight differences in polarity and boiling point .

Functional Group Variants

  • 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (CAS 29171-01-5): Features an additional ethoxy group, increasing hydrophilicity and altering toxicity (GHS Class: Acute Toxicity Oral Category 4, Skin Irritant Category 2) .
  • 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol: Contains aromatic rings, resulting in higher molecular weight and distinct applications (e.g., pharmaceutical intermediates) .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Boiling Point (°C) Molecular Weight (g/mol) OEL (TWA)
2-(2-Methoxypropoxy)propan-1-ol 94590-94-8 C₇H₁₆O₃ 203.3 148.2 308 mg/m³ (Italy)
1-(3-Methoxypropoxy)propan-1-ol 94590-94-8 C₇H₁₆O₃ 203.3 148.2 308 mg/m³ (Latvia)
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol 29171-01-5 C₈H₁₈O₄ Not reported 178.2 Not regulated
Propylene Glycol Monomethyl Ether (PGME) 107-98-2 C₄H₁₀O₂ 120.1 90.12 100 ppm (OSHA)

Key Observations :

  • Isomers like 1-(3-methoxypropoxy)propan-1-ol share identical molecular weights and boiling points with this compound, indicating similar volatility .
  • Compounds with extended ethoxy chains (e.g., 1-[2-(2-methoxyethoxy)ethoxy]-2-propanol) exhibit higher molecular weights and increased hydrophilic character .

Metabolism and Read-Across :

  • The European Chemicals Agency (ECHA) permits read-across evaluations for structurally similar compounds like [(butoxymethylethoxy)methylethoxy]propan-1-ol, as their physical properties and metabolic pathways align with this compound .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-(2-methoxypropoxy)propan-1-ol, and how can purity be validated?

  • Methodology : Synthesis typically involves etherification reactions between propylene glycol derivatives and methoxypropyl halides under alkaline conditions. Optimization of reaction parameters (e.g., temperature, catalyst) is critical.
  • Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a refractive index detector. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Safety Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 certified), chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in a cool, ventilated area away from oxidizers and acids .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties : Log Pow (octanol-water partition coefficient), viscosity, and water solubility influence solvent compatibility and reaction kinetics.
  • Data Gaps : Existing safety data sheets lack specific values (e.g., Log Pow, viscosity). Researchers should experimentally determine these using shake-flask methods for Log Pow and viscometry for viscosity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Approach : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) and GC-MS. Compare results with literature and adjust storage recommendations accordingly. Note that the compound is stable under recommended storage but may degrade in acidic/basic environments .

Q. What thermodynamic models are suitable for predicting solubility and phase behavior of this compound in binary/ternary mixtures?

  • Model Selection : The Non-Random Two-Liquid (NRTL) or Wilson models are effective for polar solvents. These account for local composition effects in liquid mixtures, as discussed in Renon and Prausnitz’s work on excess Gibbs energy .
  • Validation : Compare predicted vs. experimental vapor-liquid equilibrium (VLE) data using a Parr reactor setup.

Q. What methodological strategies are recommended for assessing the compound’s potential carcinogenicity?

  • In Vitro Testing : Use Ames tests (bacterial reverse mutation assay) for mutagenicity screening.
  • In Vivo Models : Conduct subchronic toxicity studies in rodents (OECD 408 guidelines). Prioritize endpoints like histopathology and genotoxicity, as some components in related ethers are classified as potential carcinogens .

Q. How can researchers optimize reaction conditions for this compound as a solvent in catalytic reactions?

  • Parameter Screening : Design a factorial experiment varying temperature, pressure, and catalyst loading (e.g., acid catalysts). Monitor reaction efficiency via GC.
  • Solvent Performance Metrics : Compare polarity (via Kamlet-Taft parameters) and dielectric constant with reaction yields. The compound’s ether linkages may enhance solubility of polar intermediates .

Data Gaps and Methodological Recommendations

  • Missing Properties : Prioritize experimental determination of flash point (via Pensky-Martens closed-cup tester) and autoignition temperature .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to evaluate environmental risks .

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